4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine
Description
Properties
IUPAC Name |
4-[6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O/c1-16-24-20(14-21(25-16)28-9-11-29-12-10-28)27-7-5-26(6-8-27)19-13-18(22-15-23-19)17-3-2-4-17/h13-15,17H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIOGJUENHQQSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine is a complex organic molecule that has garnered interest in pharmaceutical research due to its potential biological activity, particularly as a ligand for dopamine receptors. This article explores the biological properties, mechanisms of action, and therapeutic implications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 336.43 g/mol. The structure features multiple functional groups that contribute to its biological activity.
The compound acts primarily as a dopamine D3 receptor ligand , which is significant in the context of neuropharmacology. Dopamine receptors are G protein-coupled receptors involved in numerous neurological processes, including mood regulation, reward pathways, and motor control. Compounds that selectively target these receptors can be valuable in treating disorders such as schizophrenia, depression, and Parkinson's disease.
Pharmacological Studies
Several studies have investigated the pharmacological effects of compounds similar to this compound:
- Dopamine Receptor Modulation : Research indicates that derivatives of this compound exhibit selective binding to the D3 receptor, leading to modulation of dopaminergic signaling pathways. This selectivity is crucial for minimizing side effects associated with broader dopamine receptor antagonists .
- Neuroprotective Effects : In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases .
- Behavioral Studies : Animal models have demonstrated that administration of dopamine D3 receptor ligands can influence behaviors associated with addiction and mood disorders, providing evidence for their therapeutic potential .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₆ |
| Molecular Weight | 336.43 g/mol |
| CAS Number | 1358400-88-0 |
| Solubility | Soluble in DMSO |
| Target Receptor | Dopamine D3 |
Case Studies
- Case Study on Schizophrenia Treatment : A clinical trial involving a related compound showed promising results in reducing symptoms of schizophrenia when administered as a part of a combination therapy. Patients exhibited improved cognitive function and reduced psychotic episodes .
- Exploration in Parkinson's Disease : Another study focused on the neuroprotective properties of similar compounds in models of Parkinson's disease, highlighting their ability to enhance dopaminergic signaling and improve motor function .
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name/ID | Molecular Formula | Molecular Weight | Key Substituents | Biological Implications |
|---|---|---|---|---|
| Target Compound | C22H29N7O | ~427.5 | Cyclobutyl, morpholine, piperazine | Enhanced lipophilicity; kinase inhibition potential |
| 4-[4-(6-Cyclobutyl...) (Ev15) | C17H21FN6 | 328.4 | Fluorine, methyl | Improved metabolic stability |
| CAS 1189882-02-7 (Ev17) | C22H27N5O4S | ~489.5 | Benzodioxine sulfonyl | High solubility; sulfonyl-mediated binding |
| Dasatinib (Ev13,14) | C22H26ClN7O2S | 488.0 | Thiazole carboxamide, hydroxyethyl | Clinically validated kinase inhibition |
Q & A
Basic: What are the common synthetic routes for preparing 4-{6-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine?
Answer:
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. For example:
- Step 1: Formation of the pyrimidine-piperazine core via Buchwald-Hartwig coupling or SNAr reactions under basic conditions (e.g., NaH in THF) .
- Step 2: Introduction of the morpholine moiety through refluxing with morpholine and formaldehyde in ethanol, followed by purification via crystallization .
- Step 3: Cyclobutyl group installation using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a cyclobutylboronic acid derivative .
Key challenges include controlling regioselectivity during pyrimidine functionalization and ensuring high purity via column chromatography or recrystallization.
Advanced: How can researchers address contradictions in spectroscopic data during structural validation?
Answer:
Discrepancies in NMR, MS, or crystallographic data require cross-validation:
- X-ray crystallography provides unambiguous confirmation of molecular geometry, as demonstrated in studies of related pyrimidine-piperazine derivatives (e.g., bond angles and torsion angles) .
- DSC/TGA (Differential Scanning Calorimetry/Thermogravimetric Analysis) can resolve phase-related inconsistencies, such as polymorphic forms affecting spectral peaks .
- High-resolution mass spectrometry (HRMS) validates molecular formulas, while 2D NMR (e.g., HSQC, HMBC) clarifies connectivity in ambiguous regions .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
Key safety measures include:
- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (P280 code) .
- Ventilation: Use fume hoods to avoid inhalation (P271 code) during synthesis or weighing .
- Spill management: Neutralize acidic/basic residues with appropriate absorbents (e.g., vermiculite) and dispose as hazardous waste (P501 code) .
- Storage: In airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation .
Advanced: What strategies improve yield in the final coupling step of the synthesis?
Answer:
Optimization strategies include:
- Catalyst screening: Palladium-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) enhance coupling efficiency in Suzuki-Miyaura reactions .
- Solvent selection: Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates .
- Temperature control: Gradual heating (60–80°C) minimizes side reactions like over-alkylation .
- Purification: Use preparative HPLC with C18 columns to isolate the target compound from byproducts .
Basic: Which analytical techniques are most reliable for confirming the compound’s purity and identity?
Answer:
- HPLC-UV/ELS: Detects impurities at ≥0.1% levels using gradient elution (e.g., water/acetonitrile + 0.1% TFA) .
- 1H/13C NMR: Confirms substituent integration and absence of unreacted starting materials .
- Elemental analysis: Validates C, H, N, S content within ±0.4% of theoretical values .
- Melting point: Sharp melting range (<2°C) indicates high crystallinity .
Advanced: How can researchers resolve low solubility in aqueous buffers during pharmacological assays?
Answer:
- Co-solvent systems: Use DMSO/PEG-400 mixtures (<5% v/v) to enhance solubility without cytotoxicity .
- Salt formation: Convert the free base to a hydrochloride or mesylate salt via acid-base titration .
- Prodrug derivatization: Introduce hydrophilic groups (e.g., phosphate esters) at the morpholine nitrogen, which hydrolyze in vivo .
- Nanoparticle encapsulation: Utilize liposomal or PLGA-based carriers to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
